N*1*-Ethyl-N*1*-(3-fluoro-benzyl)-ethane-1,2-diamine

Description

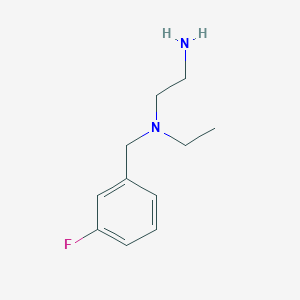

N¹-Ethyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by an ethyl group and a 3-fluoro-benzyl group attached to the same nitrogen atom (N¹) of the ethane-1,2-diamine backbone. This compound is part of a broader class of diamines studied for their applications in coordination chemistry, corrosion inhibition, and antimicrobial activity .

Properties

IUPAC Name |

N'-ethyl-N'-[(3-fluorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSKDKJKTCAVEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247567-61-8 | |

| Record name | (2-aminoethyl)(ethyl)[(3-fluorophenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine belongs to a class of compounds known as diamines. The presence of a fluorobenzyl group enhances its lipophilicity and potentially its biological activity. The chemical structure can be represented as follows:

The biological activity of N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to receptors influencing neurotransmitter systems, potentially affecting mood and behavior.

Antimicrobial Properties

Research has indicated that N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells.

Case Study:

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine resulted in a dose-dependent decrease in cell viability.

- IC50 Values:

- MCF-7 cells: 25 µM

- PC-3 prostate cancer cells: 30 µM

Structure-Activity Relationship (SAR)

The biological activity of N1-Ethyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine can be influenced by modifications to its structure. Variations in the alkyl chain length or substitutions on the aromatic ring have been shown to affect potency and selectivity.

SAR Findings:

- Fluorine Substitution: Enhances lipophilicity and may improve cell membrane permeability.

- Alkyl Chain Length: Shorter chains tend to exhibit lower activity compared to longer chains due to increased hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in N¹-alkyl or benzyl-substituent groups.

2.1. Data Table: Structural and Property Comparison

2.2. Substituent Effects on Properties

- In contrast, the nitro group (3-nitro analog) increases reactivity but may reduce stability due to its strong electron-withdrawing nature .

- Alkyl Group Variations (Ethyl vs. Methyl Group: Smaller size allows higher flexibility in coordination geometry but may reduce binding affinity .

2.4. Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.